

Physical and chemical properties of tert-Butyl 6-chloronicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 6-chloronicotinate*

Cat. No.: B169621

[Get Quote](#)

An In-depth Technical Guide to tert-Butyl 6-chloronicotinate

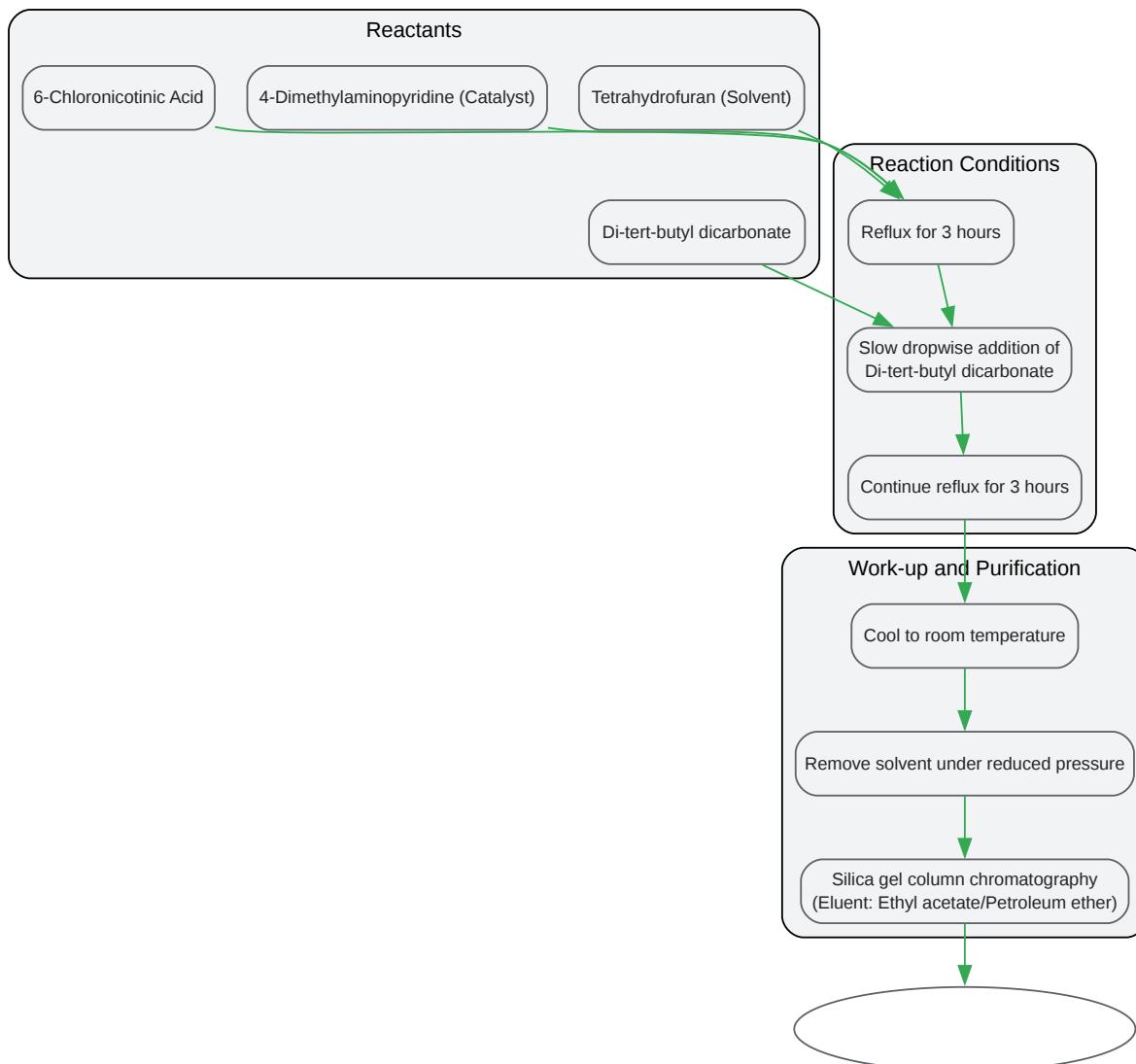
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **tert-Butyl 6-chloronicotinate**, a key building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

tert-Butyl 6-chloronicotinate is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a tert-butyl ester at the 3-position. Its unique structural features make it a valuable intermediate in the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of **tert-Butyl 6-chloronicotinate**

Property	Value	Reference
CAS Number	115309-57-4	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ CINO ₂	[1] [2]
Molecular Weight	213.66 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	53-54 °C	[1]
Boiling Point	270.7 ± 20.0 °C at 760 mmHg	[1]
Purity	≥97%	[1]
Storage Temperature	2-8 °C, under inert atmosphere	


Synthesis Protocol

The following is a common and effective method for the synthesis of **tert-Butyl 6-chloronicotinate**.

Synthesis of **tert-Butyl 6-chloronicotinate** from **6-Chloronicotinic Acid**

This procedure involves the esterification of 6-chloronicotinic acid using di-tert-butyl dicarbonate in the presence of a catalyst.

Experimental Workflow for the Synthesis of **tert-Butyl 6-chloronicotinate**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **tert-Butyl 6-chloronicotinate**.

Detailed Methodology:

- Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid and a catalytic amount of 4-dimethylaminopyridine in tetrahydrofuran.
- Initial Reflux: Heat the mixture to reflux and maintain for approximately 3 hours.
- Reagent Addition: While maintaining reflux, slowly add di-tert-butyl dicarbonate to the reaction mixture.
- Continued Reaction: Continue to reflux the mixture for an additional 3 hours after the addition is complete.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product.

Analytical Protocols

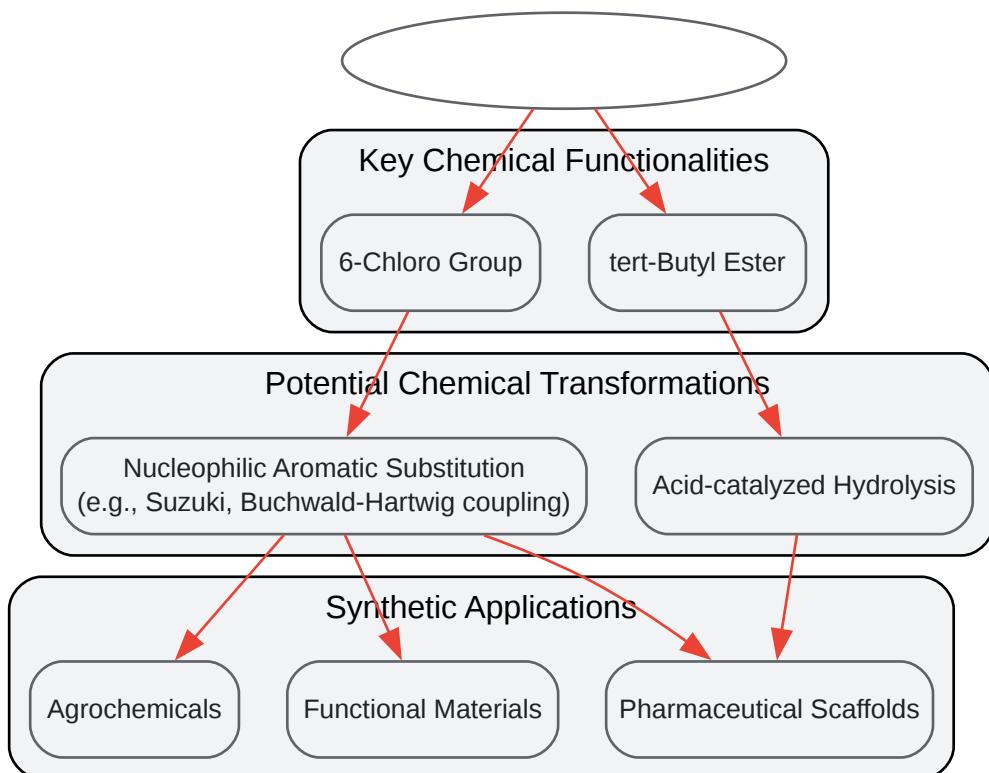
The following are representative protocols for the analysis of **tert-Butyl 6-chloronicotinate**.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Solvent: CDCl_3 .
 - Spectrometer: 400 MHz or higher.
 - Expected Peaks: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the tert-butyl group.
- ^{13}C NMR:
 - Solvent: CDCl_3 .
 - Spectrometer: 100 MHz or higher.
 - Expected Peaks: Signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the tert-butyl group.


Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Expected m/z: The protonated molecule $[\text{M}+\text{H}]^+$.

Chemical Reactivity and Applications

tert-Butyl 6-chloronicotinate is a versatile intermediate. The chlorine atom can be displaced by various nucleophiles, and the tert-butyl ester can be hydrolyzed under acidic conditions. These reactive sites allow for the introduction of diverse functionalities, making it a valuable precursor in the synthesis of pharmaceutical compounds and other complex organic molecules.

Logical Relationship of Chemical Functionalities to Synthetic Applications

[Click to download full resolution via product page](#)

Caption: Role of functionalities in synthetic applications.

Safety and Handling

tert-Butyl 6-chloronicotinate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).^[3]

Disclaimer: This document is for informational purposes only and is not intended to be a substitute for professional scientific advice. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 6-chloronicotinate | 115309-57-4 [sigmaaldrich.com]
- 2. TERT-BUTYL 6-CHLORONICOTINATE | VSNCHEM [vsnchem.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of tert-Butyl 6-chloronicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169621#physical-and-chemical-properties-of-tert-butyl-6-chloronicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com